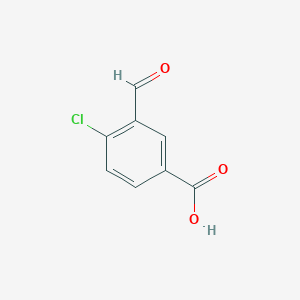

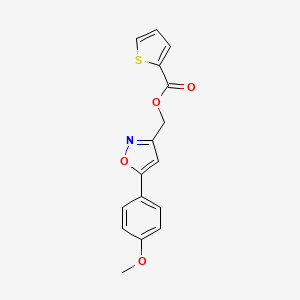

![molecular formula C21H29N3O B2725095 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one CAS No. 912890-74-5](/img/structure/B2725095.png)

4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one” is a novel compound belonging to the class of benzimidazolone derivatives. It has a molecular formula of C21H29N3O, an average mass of 339.474 Da, and a monoisotopic mass of 339.231049 Da .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole core, which is planar . The structure also includes a cyclohexylethyl group attached to the benzimidazole core and an ethylpyrrolidin-2-one group .Chemical Reactions Analysis

Benzimidazole derivatives are known for their diverse chemical reactions. They have been widely researched for their potential applications in medicinal chemistry, biochemistry, and material chemistry .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 556.7±43.0 °C at 760 mmHg, and a flash point of 290.5±28.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 4.87 .Wissenschaftliche Forschungsanwendungen

DNA Minor Groove Binding and Fluorescent Staining

One significant application of benzimidazole derivatives, closely related to the queried compound, is their strong binding to the minor groove of double-stranded B-DNA, specifically with a preference for AT-rich sequences. This property makes them valuable as fluorescent DNA stains for biological research, enabling detailed analysis of chromosomes and DNA content in cells. Their use extends to plant cell biology for chromosome and nuclear staining, alongside analytical techniques like flow cytometry. The utility of these compounds as radioprotectors and topoisomerase inhibitors further underscores their potential in therapeutic and diagnostic applications (Issar & Kakkar, 2013).

Antifungal and Anthelmintic Applications

The benzimidazole core structure, including analogues of the queried compound, is recognized for its antifungal and anthelmintic effects. These compounds specifically inhibit microtubule assembly by binding to tubulin, a property exploited in agriculture and veterinary medicine. This mode of action provides a foundation for studying fungal cell biology and molecular genetics, aiding in the development of novel antifungal agents (Davidse, 1986).

Therapeutic Potential in Drug Discovery

Benzimidazoles are highlighted for their diverse biological and clinical applications, forming the basis for the design and synthesis of new therapeutic compounds. Their presence in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS active agents illustrates the scaffold's importance in medicinal chemistry. The review emphasizes the role of benzimidazole derivatives in the development of drugs with significant therapeutic potential (Babbar et al., 2020).

Anticancer Properties

Recent studies have elaborated on benzimidazole derivatives' anticancer properties, demonstrating their potential through various mechanisms such as DNA intercalation, inhibition of topoisomerases, and tubulin. The design strategies for these compounds are influenced by their structural similarity to natural nitrogenous bases like purine, offering insights into targeted drug development for cancer treatment. The review provides a comparison of essential substituents for potency and selectivity, contributing to the advancement of benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).

Synthesis and Pharmacological Activities

A comprehensive account of recent progress in benzimidazole derivatives' pharmacological activities encompasses a broad spectrum of bioactivities against various diseases. The review summarizes recent literature on the bioactivity of these compounds, shedding light on their structural diversity and relevance in chemotherapeutic applications. This body of work indicates the ongoing research and development efforts aimed at integrating benzimidazole scaffolds into new pharmacologically active agents (Brishty et al., 2021).

Zukünftige Richtungen

The future directions for “4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one” could involve further exploration of its potential applications in medicinal chemistry, biochemistry, and material chemistry, given the wide range of biological properties exhibited by benzimidazole derivatives .

Eigenschaften

IUPAC Name |

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-2-23-15-17(14-20(23)25)21-22-18-10-6-7-11-19(18)24(21)13-12-16-8-4-3-5-9-16/h6-7,10-11,16-17H,2-5,8-9,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJOQJSQFDHTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)

![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)

![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2725032.png)

![N-[(1S)-1-(5-Chlorothiophen-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2725034.png)